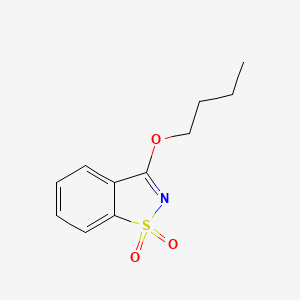
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a butoxy group attached to the benzothiazole ring, which is further substituted with a sulfone group. The molecular formula of this compound is C11H13NO3S, and it has a molecular weight of 239.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzenethiol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the butoxy derivative. The intermediate product is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the sulfone group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the butoxy and sulfone groups, which enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-1H-1lambda~6~,2-benzothiazole-1,1-dione: Similar structure but with a benzyloxy group instead of a butoxy group.
3-{[2-(Pyrrolidin-1-yl)phenyl]amino}-1H-1lambda~6~,2-benzothiazole-1,1-dione: Contains a pyrrolidinylphenylamino group, differing in its substituent.
Uniqueness
3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the butoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90012-39-8 |
|---|---|
Molekularformel |
C11H13NO3S |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
3-butoxy-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H13NO3S/c1-2-3-8-15-11-9-6-4-5-7-10(9)16(13,14)12-11/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
ZKTMRMJNTZHYQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NS(=O)(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


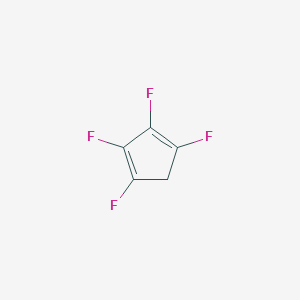
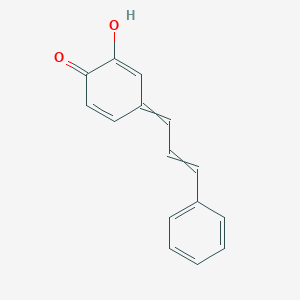
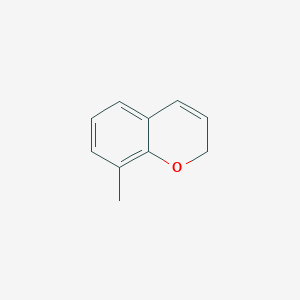

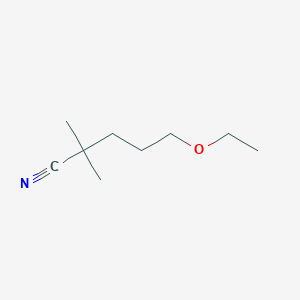
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)

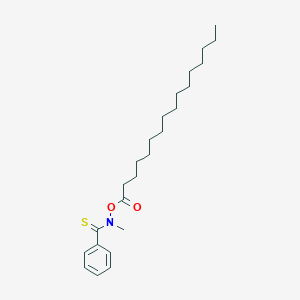
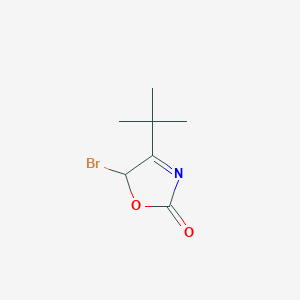
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)

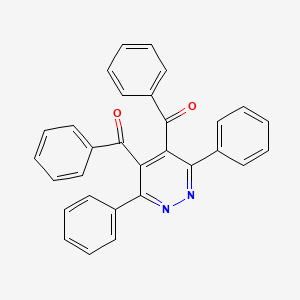
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
